1-((S)-2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone 1-((S)-2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13461094
InChI: InChI=1S/C12H25N3O/c1-10(2)14(8-6-13)9-12-5-4-7-15(12)11(3)16/h10,12H,4-9,13H2,1-3H3/t12-/m0/s1
SMILES: CC(C)N(CCN)CC1CCCN1C(=O)C
Molecular Formula: C12H25N3O
Molecular Weight: 227.35 g/mol

1-((S)-2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone

CAS No.:

Cat. No.: VC13461094

Molecular Formula: C12H25N3O

Molecular Weight: 227.35 g/mol

* For research use only. Not for human or veterinary use.

1-((S)-2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone -

Specification

Molecular Formula C12H25N3O
Molecular Weight 227.35 g/mol
IUPAC Name 1-[(2S)-2-[[2-aminoethyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]ethanone
Standard InChI InChI=1S/C12H25N3O/c1-10(2)14(8-6-13)9-12-5-4-7-15(12)11(3)16/h10,12H,4-9,13H2,1-3H3/t12-/m0/s1
Standard InChI Key QLGRTTVQBLFSHV-LBPRGKRZSA-N
Isomeric SMILES CC(C)N(CCN)C[C@@H]1CCCN1C(=O)C
SMILES CC(C)N(CCN)CC1CCCN1C(=O)C
Canonical SMILES CC(C)N(CCN)CC1CCCN1C(=O)C

Introduction

Molecular Formula

The molecular formula is C11H23N3O, indicating:

  • Carbon (C): 11 atoms

  • Hydrogen (H): 23 atoms

  • Nitrogen (N): 3 atoms

  • Oxygen (O): 1 atom

Chirality

The "(S)" designation signifies the stereochemistry at the chiral center, ensuring a specific spatial arrangement critical for biological activity.

Synthesis Pathways

The synthesis of 1-((S)-2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone typically involves:

  • Preparation of the Pyrrolidine Core:

    • Starting with commercially available pyrrolidine derivatives.

    • Functionalization of the nitrogen atom with an ethanone group via acylation reactions.

  • Side Chain Modification:

    • Introduction of the aminoethyl group through alkylation reactions.

    • Incorporation of the isopropyl group via reductive amination or similar techniques.

  • Chirality Control:

    • Use of enantiomerically pure starting materials or chiral catalysts to ensure the (S)-configuration.

Pharmaceutical Research

Compounds with similar structures often serve as intermediates in drug discovery, particularly for:

  • Neurological agents targeting neurotransmitter systems.

  • Antimicrobial compounds due to their amine-rich structure.

Material Science

The presence of functional groups like ethanone and pyrrolidine makes it a candidate for polymer precursors or surface-modifying agents in advanced materials.

Spectroscopic Characterization

To confirm its structure, typical methods include:

  • NMR Spectroscopy: Identifies hydrogen and carbon environments within the molecule.

  • Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.

  • IR Spectroscopy: Detects functional groups like C=O (ketone) and N-H (amine).

Example Data Table

TechniqueKey Observations
NMR (1H, 13C)Signals corresponding to CH3 (ethanone) and CH groups
IR SpectroscopyPeaks at ~1700 cm⁻¹ (C=O stretch)
MSMolecular ion peak at m/z = 213

Challenges in Research

  • Synthetic Complexity:

    • Maintaining stereochemical purity during synthesis can be challenging.

  • Limited Data:

    • Few studies exist specifically on this compound, necessitating further exploration.

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